3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine
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Overview
Description
3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is a heterocyclic compound that features a pyridopyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyrimidine Core: The pyridopyrimidine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable reagent that facilitates the formation of the pyrimidine ring.
Carbonylation: The carbonyl group is introduced at the 6-position of the pyridopyrimidine ring through a carbonylation reaction, which may involve the use of carbon monoxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl group and the pyridopyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the carbonyl group to an alcohol.
Scientific Research Applications
3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.
Mechanism of Action
The mechanism of action of 3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidine: A compound with a similar core structure but different substitution patterns.
Uniqueness
3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its bromine and carbonyl groups provide versatile sites for further chemical modifications, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-11-3-9(4-15-6-11)13(19)18-2-1-12-10(7-18)5-16-8-17-12/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEHDBBOEMYAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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